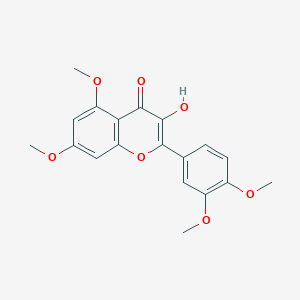

3-Hydroxy-3',4',5,7-tetramethoxyflavone

Vue d'ensemble

Description

Synthesis Analysis

The molecular structure of the compound, spectroscopic investigations (Fourier transform infrared, FT-Raman and nuclear magnetic resonance), as well as the frontier energy level and molecular electrostatic potential (MEP) analysis of 3-hydroxy-3′,4′,5,7-tetramethoxyflavone (3H7TMFN), were all examined using density functional theory (DFT) methods .Molecular Structure Analysis

The molecular structure of the compound was examined using density functional theory (DFT) methods . Comparisons were made between predicted DFT geometrical parameters and experimental values and also the same was performed between the theoretical vibrational wavenumbers and observed data .Chemical Reactions Analysis

Chemical reactivity of 3H7TMFN was studied using DFT/PBEPBE approach that included frontier orbital energies, MEP surface map, optical characteristics and chemical descriptors .Physical And Chemical Properties Analysis

The empirical formula of 3-hydroxy-7,3′,4′,5′-tetramethoxyflavone is C19H18O7, and its molecular weight is 358.34 .Applications De Recherche Scientifique

. .

Availability and Pricing

This compound is available for purchase from various chemical suppliers, such as Sigma-Aldrich . However, the pricing and availability may vary depending on the supplier and the quantity required .

Safety Information

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . Therefore, it should be handled with care, and appropriate safety measures should be taken during its use .

Biological Research Applications

“3-Hydroxy-3’,4’,5,7-tetramethoxyflavone” has been found to have significant effects on biological systems. For instance, it has been shown to have high inhibitory effects on the proliferation of CNE cells .

Apoptosis Induction

The compound has been found to induce apoptosis in CNE cells by decreasing the mitochondrial membrane potential and increasing the expression of Caspase3 and Caspase9 . This suggests potential applications in cancer research and treatment.

Vasorelaxation Effects

Research has also indicated that “3-Hydroxy-3’,4’,5,7-tetramethoxyflavone” may induce vasorelaxation . This could have implications for cardiovascular research and the development of treatments for conditions such as hypertension.

Mécanisme D'action

Target of Action

The primary targets of Averionol are vascular smooth muscle cells and CNE cells . It interacts with these cells to induce vasorelaxation and inhibit cell proliferation .

Mode of Action

Averionol induces vasorelaxation in aortic rings pre-contracted with phenylephrine . This effect is significantly reduced in endothelium-denuded and potassium chloride-primed aortic rings . The vasorelaxant effect of Averionol involves NO/sGC/cGMP and prostacyclin pathways , calcium and potassium channels , and muscarinic and beta-adrenergic receptors . It also reduces Ca2+ release from the sarcoplasmic reticulum (via IP3R) and blocks calcium channels (VOCC) .

Biochemical Pathways

Averionol affects the NO/sGC/cGMP and prostacyclin pathways . It reduces Ca2+ release from the sarcoplasmic reticulum and blocks calcium channels . These actions lead to vasorelaxation .

Pharmacokinetics

Information on the ADME properties of Averionol is currently limited. It’s known that the compound has high inhibitory effects on the proliferation of cne cells .

Result of Action

Averionol has been shown to cause relaxation of aortic rings pre-contracted with phenylephrine . It also has high inhibitory effects on the proliferation of CNE cells and induces apoptosis of these cells by decreasing mitochondrial membrane potential and increasing the expression of Caspase3 and Caspase9 .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O7/c1-22-11-8-14(25-4)16-15(9-11)26-19(18(21)17(16)20)10-5-6-12(23-2)13(7-10)24-3/h5-9,21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAASNKNLMQBKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40154319 | |

| Record name | 3-Hydroxy-3',4',5,7-tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-3',4',5,7-tetramethoxyflavone | |

CAS RN |

1244-78-6 | |

| Record name | Quercetin 5,7,3′,4′-tetramethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1244-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-3',4',5,7-tetramethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001244786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC102049 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-3',4',5,7-tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVERIONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUX3TU2JXT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

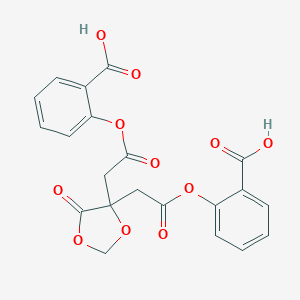

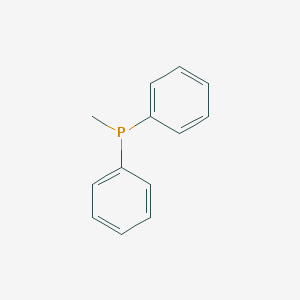

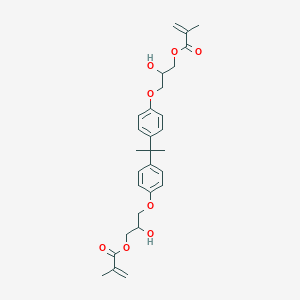

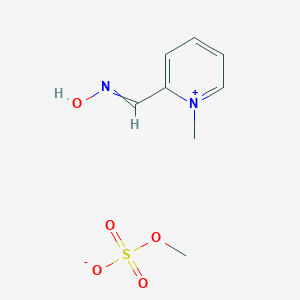

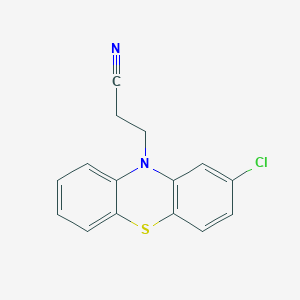

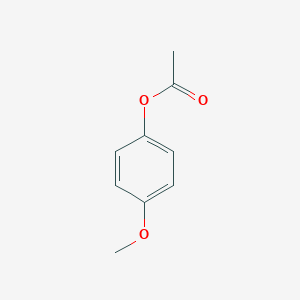

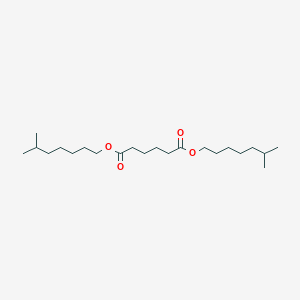

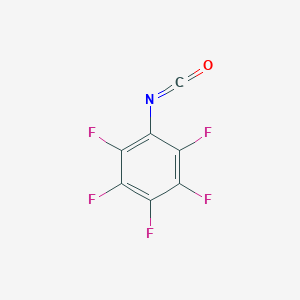

Feasible Synthetic Routes

Q & A

Q1: What computational chemistry techniques were employed to study 3-hydroxy-3',4',5,7-tetramethoxyflavone?

A1: The researchers utilized spectroscopic investigations, Hirshfeld surface analysis, and molecular docking studies to characterize 3-hydroxy-3',4',5,7-tetramethoxyflavone. [, ] Hirshfeld surface analysis can provide insights into intermolecular interactions, while molecular docking simulations help predict the binding affinities and interactions of the compound with potential drug targets.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.